9-Octadecenoic acid (9Z)-, 8-methylnonyl ester

Vue d'ensemble

Description

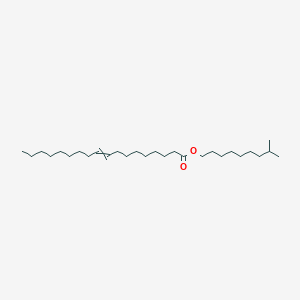

9-Octadecenoic acid (9Z)-, 8-methylnonyl ester is a useful research compound. Its molecular formula is C28H54O2 and its molecular weight is 422.7 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient; Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

9-Octadecenoic acid (commonly known as oleic acid) is a monounsaturated fatty acid with the chemical formula . The specific compound 9-Octadecenoic acid (9Z)-, 8-methylnonyl ester is an ester derivative of oleic acid, which has garnered interest for its biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties.

Anti-inflammatory Properties

Research indicates that 9-Octadecenoic acid exhibits significant anti-inflammatory effects. A study highlighted that derivatives of oleic acid, including 9-Octadecenoic acid ethyl ester derived from lotus seedpod, effectively attenuated inflammatory responses in LPS-induced RAW264.7 macrophages. The compound suppressed the production of nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNFα) in a dose-dependent manner, while also inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .

| Inflammatory Markers | Effect |

|---|---|

| NO | Decreased |

| PGE2 | Decreased |

| TNFα | Decreased |

| iNOS | Inhibited |

| COX-2 | Inhibited |

Antimicrobial Activity

In a study focused on the medicinal plant Bidens bipinnata, 9-Octadecenoic acid (Z)-, methyl ester was isolated and evaluated for its antibacterial properties. The compound demonstrated an MIC (Minimum Inhibitory Concentration) of greater than 250 μg/mL against Staphylococcus aureus, indicating moderate antibacterial activity .

| Compound | MIC (μg/mL) |

|---|---|

| 9-Octadecenoic acid (Z)-methyl ester | >250 |

| 16-Pregnenolone | 72 |

Antioxidant Activity

9-Octadecenoic acid has also been recognized for its antioxidant capabilities. It has been shown to scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage and various chronic diseases . The antioxidant activity is attributed to its ability to enhance the body’s natural defense mechanisms against oxidative stress.

The mechanisms underlying the biological activities of 9-Octadecenoic acid involve modulation of various signaling pathways:

- MAPK Pathway : The compound inhibits the phosphorylation of mitogen-activated protein kinases (MAPKs), which play a critical role in inflammatory responses.

- NF-κB Pathway : It prevents the nuclear translocation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes.

- Cell Membrane Interaction : The antimicrobial activity is thought to result from interactions with bacterial membranes, leading to membrane destabilization and cell lysis .

Case Studies

Several studies have documented the biological effects of oleic acid derivatives:

- Study on Lotus Seedpod Extract : This study identified anti-inflammatory properties through inhibition of key inflammatory mediators in macrophages .

- Antibacterial Activity from Bidens bipinnata : Isolation and characterization of compounds revealed significant antibacterial properties against Staphylococcus aureus .

- Antioxidant Properties : Research has confirmed that oleic acid can reduce oxidative stress markers in various cell types, supporting its role as a potential therapeutic agent against oxidative damage .

Applications De Recherche Scientifique

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory effects of 9-octadecenoic acid derivatives. For instance, a study on 8-oxo-9-octadecenoic acid demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages exposed to lipopolysaccharides (LPS) . This suggests potential therapeutic uses in treating inflammatory diseases.

Cancer Prevention

The compound exhibits properties that may contribute to cancer prevention. It has been noted for its role as an antiandrogenic agent and its potential in reducing the risk of certain cancers . Further studies are necessary to elucidate the mechanisms involved.

Nutritional Benefits

Methyl oleate is recognized for its nutritional benefits, particularly as a source of monounsaturated fats. These fats are essential for cardiovascular health and can help in reducing cholesterol levels .

Emulsifier in Food Products

Due to its emulsifying properties, 9-octadecenoic acid is used in various food products to improve texture and stability. Its ability to blend oil and water phases makes it suitable for salad dressings and sauces.

Skin Care Formulations

Methyl oleate is utilized in cosmetic formulations for its moisturizing properties. It acts as an emollient, helping to soften and soothe the skin while also enhancing the absorption of other active ingredients .

Anti-aging Products

The compound's antioxidant properties contribute to its use in anti-aging products, where it helps combat oxidative stress on the skin .

Data Table: Summary of Applications

| Application Area | Specific Use | Mechanism/Effect |

|---|---|---|

| Pharmaceuticals | Anti-inflammatory treatments | Inhibition of TNF-α and IL-6 production |

| Cancer prevention | Antiandrogenic properties | |

| Food Technology | Nutritional enhancement | Source of monounsaturated fats |

| Emulsifier for food products | Improves texture and stability | |

| Cosmetic Industry | Moisturizing agent | Softens and soothes skin |

| Anti-aging formulations | Antioxidant effects |

Case Study 1: Anti-inflammatory Effects

In a study published in Phytomedicine, researchers isolated 8-oxo-9-octadecenoic acid from Undaria peterseniana and observed significant suppression of pro-inflammatory cytokines in LPS-stimulated macrophages. The study concluded that this compound could be a candidate for developing anti-inflammatory drugs .

Case Study 2: Nutritional Impact

A clinical trial investigated the effects of dietary supplementation with methyl oleate on lipid profiles in patients with hyperlipidemia. Results indicated a significant reduction in LDL cholesterol levels and an increase in HDL cholesterol, suggesting beneficial cardiovascular effects .

Propriétés

Numéro CAS |

59231-34-4 |

|---|---|

Formule moléculaire |

C28H54O2 |

Poids moléculaire |

422.7 g/mol |

Nom IUPAC |

8-methylnonyl (Z)-octadec-9-enoate |

InChI |

InChI=1S/C28H54O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-25-28(29)30-26-23-20-17-18-21-24-27(2)3/h11-12,27H,4-10,13-26H2,1-3H3/b12-11- |

Clé InChI |

ODMZDMMTKHXXKA-QXMHVHEDSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCCCCCCCC(C)C |

SMILES isomérique |

CCCCCCCC/C=C\CCCCCCCC(=O)OCCCCCCCC(C)C |

SMILES canonique |

CCCCCCCCC=CCCCCCCCC(=O)OCCCCCCCC(C)C |

Key on ui other cas no. |

59231-34-4 |

Description physique |

Liquid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.